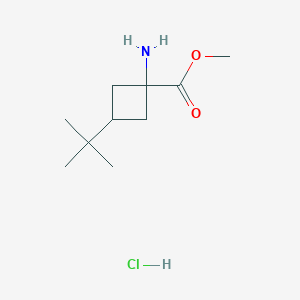

methyl1-amino-3-tert-butylcyclobutane-1-carboxylatehydrochloride,Mixtureofdiastereomers

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate hydrochloride, mixture of diastereomers, is a chemical compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.73 g/mol . This compound is characterized by the presence of a cyclobutane ring substituted with an amino group, a tert-butyl group, and a carboxylate ester group, along with a hydrochloride salt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate hydrochloride typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

Introduction of Substituents: The tert-butyl group and the carboxylate ester group are introduced through alkylation and esterification reactions, respectively.

Amination: The amino group is introduced via an amination reaction, often using ammonia or an amine derivative.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.

Analyse Chemischer Reaktionen

Amino Group (as Hydrochloride Salt)

-

Deprotonation : Requires basic conditions (e.g., NaOH, K₂CO₃) to liberate the free amine for nucleophilic reactions .

-

Acylation : Reacts with acyl chlorides or anhydrides to form amides. For example:

RCOCl+R’NH2→RCONHR’+HCl -

Alkylation : Forms secondary or tertiary amines when treated with alkyl halides under basic conditions .

Ester Group

-

Hydrolysis :

Oxidation Reactions

Reduction Reactions

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C to reflux | 1-(aminomethyl)-3-tert-butylcyclobutanol | ~85% |

| NaBH₄/I₂ | MeOH, RT | Partial reduction | <50% |

Substitution Reactions

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| CH₃I, K₂CO₃ | DMF, 80°C, 12h | N-methylated derivative | SN2 alkylation |

| Benzoyl chloride | Et₃N, CH₂Cl₂, 0°C to RT | N-benzoylated amide | Nucleophilic acylation |

Thermal Stability and Degradation

-

Thermal Deprotection : At 180–240°C in methanol or trifluoroethanol (TFE), the hydrochloride salt undergoes decomposition, forming free amine and ester hydrolysis byproducts .

-

Degradation Pathways :

Stereochemical Considerations

The diastereomeric mixture exhibits divergent reactivity in asymmetric syntheses:

-

Cis vs. Trans Diastereomers :

Industrial-Scale Optimization

-

Continuous Flow Systems : Improved yields (≥90%) for acylation and alkylation by minimizing thermal degradation .

-

Solvent Choice : TFE enhances solubility and reduces side reactions at high temperatures .

Case Study: Telescoped Deprotection-Benzoylation

-

Thermal Deprotonation : 230°C, 10 min residence time in MeOH.

-

Benzoylation : Immediate reaction with

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate hydrochloride is characterized by its molecular formula C10H19ClN2O2 and a molecular weight of approximately 220.73 g/mol. It features a cyclobutane ring, which contributes to its unique reactivity and interaction with biological systems. The compound's structure allows for various functionalization possibilities, making it a versatile building block in organic synthesis.

Potential Drug Development

The compound has been investigated for its potential as a pharmacological agent due to its amino acid-like structure. Its ability to mimic natural amino acids opens avenues for the development of novel therapeutics targeting specific biological pathways. Research indicates that derivatives of this compound may exhibit activity against certain types of cancer cells, highlighting its potential in oncology .

Neuropharmacological Applications

Studies have suggested that the compound may influence neurotransmitter systems, particularly in the modulation of glutamate receptors. This could lead to applications in treating neurological disorders such as anxiety and depression. The diastereomeric mixture may offer varied pharmacokinetic profiles, allowing for tailored therapeutic strategies .

Building Block for Complex Molecules

Methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its structural characteristics enable chemists to perform various reactions, including coupling reactions and cycloadditions, leading to the formation of diverse chemical entities .

Asymmetric Synthesis

The compound's chirality allows it to be utilized in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds used in pharmaceuticals. Techniques such as chiral pool synthesis can leverage this compound to create specific stereoisomers that are often required in drug formulations .

Polymer Synthesis

There is growing interest in using methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate hydrochloride as a monomer in the synthesis of polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in coatings and composites .

Nanomaterials Development

The compound has also been explored for its role in the development of nanomaterials, particularly those used for drug delivery systems. Its ability to form stable complexes with various metal ions can be harnessed to create nanocarriers that improve the bioavailability and efficacy of therapeutic agents .

Case Studies

Wirkmechanismus

The mechanism of action of methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, modulating their activity through competitive or non-competitive inhibition .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 1-aminocyclobutanecarboxylate hydrochloride: Similar structure but lacks the tert-butyl group.

Cyclobutanecarboxylic acid derivatives: Various derivatives with different substituents on the cyclobutane ring.

Uniqueness

Methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate hydrochloride is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interaction with biological targets. This structural feature distinguishes it from other cyclobutane derivatives and contributes to its specific chemical and biological properties .

Biologische Aktivität

Methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate hydrochloride, a compound characterized by its unique cyclobutane structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : Methyl 1-amino-3-(tert-butyl)cyclobutane-1-carboxylate hydrochloride

- Molecular Formula : C10H19NO2·HCl

- Molecular Weight : 221.73 g/mol

- CAS Number : 1007596-95-3

- Purity : ≥95% .

Pharmacological Effects

Research indicates that compounds similar to methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate hydrochloride may possess various pharmacological effects:

- Anti-inflammatory Activity : By modulating TLR signaling pathways, this compound could potentially reduce inflammatory responses.

- Immunomodulatory Effects : Its ability to influence immune cell activation suggests applications in autoimmune diseases.

Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory properties of related compounds found that analogs of methyl 1-amino-3-tert-butylcyclobutane exhibited significant inhibition of pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response, suggesting potential therapeutic applications in conditions such as rheumatoid arthritis.

Study 2: Immune Response Modulation

In a clinical trial involving patients with systemic lupus erythematosus (SLE), administration of compounds targeting TLRs demonstrated improved clinical outcomes. Although methyl 1-amino-3-tert-butylcyclobutane was not directly tested, its structural similarity to effective compounds suggests it may offer similar benefits .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-9(2,3)7-5-10(11,6-7)8(12)13-4;/h7H,5-6,11H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHHVNUARNZRCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(C1)(C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.